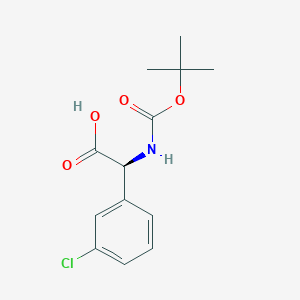

N-Boc-2-(3'-Chlorophenyl)-L-glycine

Übersicht

Beschreibung

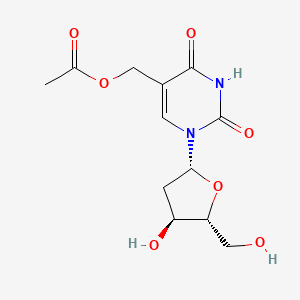

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Ligation and Synthesis Applications

N-Boc-2-(3'-Chlorophenyl)-L-glycine is employed in various synthetic applications. For instance, Crich and Banerjee (2007) utilized a related N-Boc amino acid in the synthesis of complex peptides through native chemical ligation, demonstrating its utility in peptide bond formation (Crich & Banerjee, 2007). Similarly, Calí and Begtrup (2004) used diethyl N-Boc-iminomalonate, a glycine equivalent, for synthesizing substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines, highlighting the use of N-Boc protected amino acids in the preparation of glycine derivatives (Calí & Begtrup, 2004).

Peptide Synthesis and Modification

N-Boc amino acids are also instrumental in peptide synthesis and modifications. For instance, Wojciechowski and Hudson (2008) described the synthesis of peptide nucleic acid monomers using N-Boc-protected nucleobase moieties, showcasing the role of N-Boc amino acids in nucleic acid chemistry (Wojciechowski & Hudson, 2008). Additionally, Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of polypeptides using N-Boc-protected amino acids, emphasizing their importance in simplifying and improving peptide synthesis (Zhao Yi-nan & Key, 2013).

Wirkmechanismus

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on many factors. These can include its chemical structure, the route of administration, and the individual’s metabolic enzymes among others.

The compound’s action can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability of the Boc group can be affected by the pH of the environment .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Boc-2-(3’-Chlorophenyl)-L-glycine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of N-Boc-2-(3’-Chlorophenyl)-L-glycine to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial for studying the function of specific proteases in various biological processes.

Cellular Effects

N-Boc-2-(3’-Chlorophenyl)-L-glycine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular metabolism and gene expression can provide insights into the role of specific proteins and pathways in cell function.

Molecular Mechanism

The molecular mechanism of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For instance, it can inhibit proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular processes, such as protein degradation and signal transduction. Additionally, N-Boc-2-(3’-Chlorophenyl)-L-glycine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-2-(3’-Chlorophenyl)-L-glycine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N-Boc-2-(3’-Chlorophenyl)-L-glycine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of N-Boc-2-(3’-Chlorophenyl)-L-glycine can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, N-Boc-2-(3’-Chlorophenyl)-L-glycine can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-Boc-2-(3’-Chlorophenyl)-L-glycine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and overall biochemical activity. Additionally, N-Boc-2-(3’-Chlorophenyl)-L-glycine can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of N-Boc-2-(3’-Chlorophenyl)-L-glycine within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of N-Boc-2-(3’-Chlorophenyl)-L-glycine within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

N-Boc-2-(3’-Chlorophenyl)-L-glycine exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins. This subcellular localization can impact the compound’s ability to modulate cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428022 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217643-80-5 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

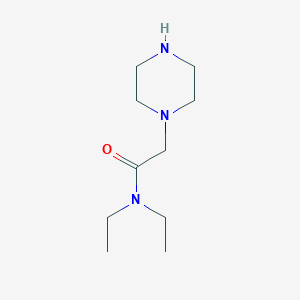

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

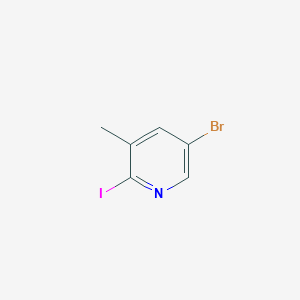

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)